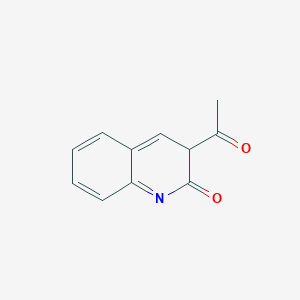

3-acetyl-3H-quinolin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

3-acetyl-3H-quinolin-2-one |

InChI |

InChI=1S/C11H9NO2/c1-7(13)9-6-8-4-2-3-5-10(8)12-11(9)14/h2-6,9H,1H3 |

InChI Key |

ATXPBXFMPNZDJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1C=C2C=CC=CC2=NC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 3 Acetylquinolin 2 One Derivatives

Cyclocondensation Approaches

Cyclocondensation reactions are fundamental to the synthesis of the quinolin-2-one core. These methods involve either the intramolecular cyclization of a pre-functionalized linear substrate or the intermolecular condensation of two or more components that assemble to form the heterocyclic ring.

Intramolecular Cyclization Reactions

Intramolecular cyclization strategies are powerful tools for synthesizing quinolin-2-one derivatives, relying on the formation of a key carbon-carbon or carbon-nitrogen bond within a single molecule to construct the pyridine (B92270) ring of the quinoline (B57606) system.

An efficient methodology for preparing polysubstituted quinolin-2(1H)-ones involves the intramolecular cyclization of N-aryl cinnamides. rsc.org This approach utilizes readily available starting materials that are designed to undergo ring closure onto the N-aryl group.

Research by Zhang et al. has demonstrated that N-aryl cinnamides can be effectively cyclized using triflic anhydride (B1165640) (Tf₂O) as a promoter in N,N-dimethyl trifluoroacetamide (B147638) (DTA) as the solvent. rsc.org The reaction proceeds under relatively mild conditions, with an optimal temperature of 80 °C, to afford the desired quinolin-2(1H)-one derivatives. rsc.org This method is applicable to a range of substrates, including α-acetyl-N-aryl cinnamides and α-benzoyl N-aryl secondary cinnamides, leading to the efficient formation of the corresponding quinolinone products. rsc.org

| Parameter | Condition | Source(s) |

| Starting Material | N-Aryl Cinnamides (e.g., α-acetyl-N-aryl cinnamides) | rsc.org |

| Catalyst/Promoter | Triflic anhydride (Tf₂O) | rsc.org |

| Solvent | N,N-dimethyl trifluoroacetamide (DTA) | rsc.org |

| Temperature | 80 °C (Optimal) | rsc.org |

| Product | Polysubstituted quinolin-2(1H)-ones | rsc.org |

The N-aryl cinnamides required for the intramolecular cyclization described above are themselves synthesized from more fundamental precursors. The synthesis begins with the Knoevenagel condensation of β-oxo-amides with various aryl aldehydes. rsc.org This initial condensation reaction forms the N-aryl cinnamide intermediate, which is then subjected to intramolecular cyclization to yield the final quinolinone product. rsc.org

This two-step sequence, starting from β-oxo-amides and aryl aldehydes, represents a versatile strategy for accessing a variety of substituted quinolin-2-ones. The structure of the final product can be readily modified by changing the substituents on either the β-oxo-amide or the aryl aldehyde starting materials.

| Step | Reaction Type | Reactants | Product | Source(s) |

| 1 | Knoevenagel Condensation | β-Oxo-amides, Aryl Aldehydes | N-Aryl Cinnamides | rsc.org |

| 2 | Intramolecular Cyclization | N-Aryl Cinnamides | Quinolinone Derivatives | rsc.org |

A well-established route to 3-acetyl-4-hydroxy-2-quinolinone proceeds through intermediates derived from anthranilic acid. rsc.orgnih.gov The synthesis is a multi-step process that begins with the N-acylation of anthranilic acid with an acid chloride in the presence of a base like triethylamine (B128534) (TEA) to produce an N-acylated anthranilic acid intermediate. rsc.orgnih.gov

This intermediate undergoes an intramolecular nucleophilic attack to form a 2-methyl-3,1-benzoxazin-4-one. rsc.orgnih.gov The benzoxazinone (B8607429) is then C-acylated using ethyl acetoacetate (B1235776), which involves the nucleophilic addition of the active methylene (B1212753) group of ethyl acetoacetate to the carbonyl of the benzoxazine (B1645224) ring. The resulting ester intermediate is then cyclized in a basic medium, such as aqueous sodium carbonate or sodium hydroxide, at room temperature to furnish the target 3-acetyl-4-hydroxy-2-quinolinone. nih.gov

| Step | Description | Key Reagents | Intermediate/Product | Source(s) |

| 1 | N-Acylation | Anthranilic acid, Acid chloride, Triethylamine (TEA) | N-Acylated anthranilic acid | rsc.orgnih.gov |

| 2 | Intramolecular Cyclization | N-Acylated anthranilic acid | 2-Methyl-3,1-benzoxazin-4-one | rsc.orgnih.gov |

| 3 | C-Acylation | 2-Methyl-3,1-benzoxazin-4-one, Ethyl acetoacetate | Ester intermediate | nih.gov |

| 4 | Final Cyclization | Ester intermediate, Basic medium (e.g., Na₂CO₃/NaOH) | 3-Acetyl-4-hydroxy-2-quinolinone | nih.gov |

Condensation Reactions with Key Precursors

Intermolecular condensation reactions provide a direct route to the quinolinone ring system by combining two or more simpler molecules. The Friedländer synthesis is a classic and adaptable example of this approach.

The Friedländer synthesis is a widely used method for constructing quinoline derivatives, involving the condensation of an o-aminoaryl ketone with a compound containing a reactive methylene group, such as a diketone. researchgate.net For the synthesis of 2-acetylquinoline derivatives, o-aminoaryl ketones are reacted with a symmetrical 1,2-diketone like butan-2,3-dione. rsc.org

The reaction can be catalyzed by various acidic catalysts. A plausible mechanism involves the initial condensation of the o-aminoaryl ketone with butan-2,3-dione in the presence of an acid catalyst (e.g., trifluoroacetic acid (TFA) with concentrated H₂SO₄) to form an imine intermediate. rsc.org This is followed by tautomerization to a more reactive enamine intermediate. Subsequent intramolecular nucleophilic attack by the enamine onto the carbonyl carbon leads to cyclization and the formation of a benzylic carbocation, which then aromatizes by losing a proton to yield the final quinoline product. rsc.org Different catalytic systems have been developed to improve the efficiency of this reaction, including copper(II) triflate (Cu(OTf)₂) and Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), which can provide excellent yields under solvent-free conditions. researchgate.netniscpr.res.in

| Catalyst System | Typical Conditions | Yield | Source(s) |

| TFA / conc. H₂SO₄ | Acidic conditions | - | rsc.org |

| Cu(OTf)₂ | DCM, reflux | Excellent | niscpr.res.in |

| Eaton's Reagent | Solvent-free, 90 °C | High (85-96%) | researchgate.net |

Synthesis from Acetoacetanilide (B1666496)

A notable method for the synthesis of quinolinone derivatives commences with acetoacetanilide. One approach involves a two-step methodology where acetoacetanilide is first reacted with carbon disulfide (CS2) in the presence of potassium carbonate (K2CO3) and a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB). This step yields a ketene (B1206846) dithioacetal intermediate. Subsequent alkylation with dimethyl sulfate (B86663), followed by thermal cyclization of the resulting product, affords a 4-(methylthio)quinolin-2(1H)-one derivative. researchgate.netrsc.org Finally, basic hydrolysis of this intermediate furnishes the desired 3-acetyl-4-hydroxyquinolinone. rsc.orgnih.gov

Another variation of this strategy involves the reaction of acetoacetanilide with carbon disulfide in dimethylformamide (DMF) with anhydrous potassium carbonate and tetrabutylammonium bromide. Methylation of the resulting intermediate with dimethyl sulfate leads to the formation of 2-(bis(methylthio)methylene)-3-oxo-N-phenylbutanamide in high yield. researchgate.net This intermediate serves as a crucial building block for further transformations into quinolinone structures.

| Starting Material | Reagents | Intermediate | Final Product | Key Steps |

|---|---|---|---|---|

| Acetoacetanilide | 1. CS2, K2CO3, TBAB, DMF 2. Dimethyl sulfate | Ketene dithioacetal | 3-Acetyl-4-hydroxyquinolinone | 1. Formation of ketene dithioacetal 2. Alkylation 3. Thermal cyclization 4. Basic hydrolysis |

Preparation from Ethyl Acetoacetate and Methyl Anthranilate

A common and efficient route to 3-acetyl-4-hydroxyquinolin-2(1H)-one involves the condensation of methyl anthranilate with ethyl acetoacetate. nih.govresearchgate.netorgchemres.org This reaction is typically carried out in a high-boiling solvent like xylene and proceeds through a Dieckmann intramolecular cyclization of the intermediate 2-methoxycarbonylanilide. researchgate.net The use of a catalyst such as sodium hydride or sodium ethoxide can facilitate this one-pot Claisen ester condensation. orgchemres.orgheteroletters.org This method is valued for its use of readily available and inexpensive starting materials. researchgate.net

The general procedure involves acylating methyl anthranilate with ethyl acetoacetate. The removal of the alcohol byproduct (methanol or ethanol) using a Dean-Stark apparatus drives the reaction towards the formation of the anilide derivative. nih.gov This is followed by an intramolecular Dieckmann cyclization to yield the final quinolinone product. nih.gov

| Reactants | Catalyst/Conditions | Intermediate | Reaction Type | Final Product |

|---|---|---|---|---|

| Ethyl Acetoacetate, Methyl Anthranilate | Sodium ethoxide or Sodium hydride / Refluxing xylene | 2-Methoxycarbonylanilide | Claisen ester condensation, Dieckmann cyclization | 3-Acetyl-4-hydroxyquinolin-2(1H)-one |

Routes Involving Coumarin Derivatives

Conversion of 3-Acetyl Coumarin with Hydrazine (B178648) Hydrate (B1144303)

An interesting synthetic pathway to quinolinone derivatives utilizes 3-acetylcoumarin (B160212) as a starting material. The reaction of substituted 3-acetylcoumarin with an excess of hydrazine hydrate in ethanol (B145695) under reflux conditions leads to the formation of 3-acetyl-1-aminoquinolin-2-one derivatives. scispace.comitmedicalteam.pl The reaction mixture is typically refluxed for several hours, after which the product is isolated by pouring the cooled mixture into crushed ice. scispace.comitmedicalteam.pl This method provides a straightforward route to N-amino-substituted quinolinones, which can be further modified. For instance, these derivatives can be subsequently reacted with substituted benzoic acids to produce N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide compounds. scispace.com

Advanced Synthetic Techniques

To improve reaction efficiency, reduce reaction times, and often increase yields, modern synthetic techniques such as ultrasound and microwave irradiation have been applied to the synthesis of 3-acetylquinolin-2-one derivatives.

Ultrasound-Promoted Synthesis

Ultrasound irradiation has emerged as a green and efficient tool in organic synthesis. semanticscholar.orgresearchgate.net In the context of quinoline synthesis, ultrasound has been used to promote various reactions, including the synthesis of pyrimido[4,5-b]quinoline derivatives through a one-pot, three-component cyclocondensation. nih.gov This method offers advantages such as operational simplicity and good yields without the need for metallic catalysts. nih.gov While direct ultrasound-promoted synthesis of 3-acetyl-3H-quinolin-2-one from the aforementioned starting materials is not extensively detailed in the provided results, the successful application of ultrasound in the synthesis of related quinoline and quinazoline (B50416) structures suggests its potential for this specific target. nih.govtandfonline.com For example, ultrasound has been effectively used in the synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one derivatives, highlighting its utility in promoting condensation reactions. semanticscholar.orgresearchgate.net

Microwave-Assisted Syntheses

Microwave-assisted organic synthesis has gained significant traction due to its ability to dramatically reduce reaction times and improve yields. researchgate.net This technique has been successfully applied to the Gould-Jacobs reaction for the synthesis of 3-acetyl-4-hydroxyquinoline derivatives. researchgate.net Microwave irradiation can be used to facilitate the condensation of aryl amines with other reagents and subsequent cyclization to form the quinoline ring. researchgate.net For instance, the synthesis of 3-acetylcoumarin, a precursor for some quinolinone syntheses, can be achieved in just one minute under microwave irradiation at 400 W. scialert.net Similarly, the reaction of 3-acetylcoumarin with hydrazine hydrate to form pyrazoline-linked coumarins can be efficiently carried out in a microwave oven. tandfonline.com The use of microwave irradiation in the synthesis of various quinoline and quinazolinone derivatives has been shown to be superior to conventional heating methods in terms of both reaction time and yield. researchgate.netijarsct.co.injmpas.com

| Reaction | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Synthesis of 3-acetylcoumarin | Conventional (Reflux) | 10 min | 89.00% | scialert.net |

| Microwave-Assisted | 1 min | Not specified | scialert.net | |

| Synthesis of Hydrazones from 3-acetylcoumarin | Conventional (Reflux) | 3 h | Lower yields | scialert.net |

| Microwave-Assisted | Shorter time | Higher yields (73.20-91.00%) | scialert.net |

Catalytic Systems in 3-Acetylquinolin-2-one Synthesis

The choice of catalyst plays a pivotal role in the efficiency and selectivity of synthetic routes leading to 3-acetylquinolin-2-one derivatives. Both metal-based and organocatalytic systems have been successfully employed.

Metal-based catalysts are instrumental in promoting key bond-forming reactions for the synthesis of quinolin-2-ones. Triflic anhydride (Tf₂O) has been utilized to mediate the intramolecular cyclization of N-aryl cinnamides, yielding polysubstituted quinolin-2(1H)-ones. rsc.orgorganic-chemistry.org This method is advantageous due to its mild reaction conditions. organic-chemistry.org For instance, the reaction of α-acetyl-N-aryl cinnamides and α-benzoyl N-aryl secondary cinnamides proceeds efficiently to give the corresponding quinoline-2(1H)-ones. rsc.org

Another notable metal-containing reagent is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), which has been investigated as a catalyst in the intramolecular cyclization of N-aryl cinnamides. rsc.org The optimization of these catalytic systems is crucial for achieving high yields and selectivity. rsc.org

In some syntheses, triflic anhydride is used not as a catalyst but as a reagent to facilitate cyclization without the need for an additional base or additive. researchgate.net This approach has been successfully applied to the synthesis of isoxazolo and isothiazolo quinolones. researchgate.net

A plausible mechanism for the formation of certain quinoline derivatives involves the initial condensation of an o-aminoaryl ketone with a dione (B5365651) in the presence of trifluoroacetic acid (TFA) and concentrated sulfuric acid. rsc.org

Table 1: Examples of Metal-Based Catalysts in Quinolin-2-one Synthesis

| Catalyst/Reagent | Starting Material | Product Type | Ref. |

| Triflic Anhydride (Tf₂O) | N-aryl cinnamides | Polysubstituted quinolin-2(1H)-ones | rsc.orgorganic-chemistry.org |

| DDQ | N-aryl cinnamides | 3,4-dihydroquinolinone and quinolinone derivatives | rsc.org |

| Triflic Anhydride (Tf₂O) | 2-hydroxyaryl aldoximes and ketoximes | Isoxazolo and isothiazolo quinolones | researchgate.net |

| TFA with conc. H₂SO₄ | o-aminoaryl ketone and butan-2,3-dione | 2-acetylquinoline | rsc.org |

Organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis. researchgate.net L-proline, a naturally occurring amino acid, is a versatile and efficient organocatalyst for various organic transformations, including the synthesis of heterocyclic compounds. researchgate.netnih.govnih.gov It is known for its experimental simplicity, cost-effectiveness, and solubility in both water and organic solvents. nih.gov

L-proline has been successfully used to catalyze the one-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones with good yields. researchgate.net The mechanism of L-proline catalysis often involves the formation of a nucleophilic enamine intermediate from the reaction between the catalyst and a ketone substrate, while the carboxylic acid group of proline activates the electrophile through hydrogen bonding. clockss.org Although highly effective in many reactions, in the specific synthesis of warfarin, a related quinolinone derivative, L-proline provided a good yield but no enantioselectivity. mdpi.com

Piperidine, another common organocatalyst, has also found application in the synthesis of quinoline derivatives.

Table 2: Organocatalysts in the Synthesis of Quinolone Derivatives

| Catalyst | Reaction Type | Key Features | Ref. |

| L-Proline | One-pot synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones | Transition metal-free, good yields | researchgate.net |

| L-Proline | Synthesis of pyrano[3,2-c]quinolin-2,5-dione derivatives | Mild conditions, high yields, easy work-up | nih.gov |

| L-Proline | Synthesis of pyrans and thiopyrans | Enantioselective | nih.gov |

| L-Proline | Warfarin synthesis | Good yield, no enantioselectivity | mdpi.com |

Optimization of Reaction Conditions

The success of synthesizing 3-acetylquinolin-2-one derivatives heavily relies on the careful optimization of reaction parameters such as solvent, temperature, and reaction time. nih.gov

The choice of solvent can significantly impact reaction rates and product selectivity. mdpi.com For the synthesis of quinolin-2(1H)-ones via triflic anhydride-mediated cyclization of N-aryl cinnamides, N,N-dimethyl trifluoroacetamide (DTA) was found to be the optimal solvent, providing the most satisfactory results. rsc.org In other instances, polar aprotic solvents like acetonitrile (B52724) have been shown to yield superior results compared to protic or nonpolar alternatives for the synthesis of certain quinoline derivatives. smolecule.comscielo.br

Solvent-free conditions have also proven to be highly effective in some cases, leading to high yields of the target product. researchgate.net For example, the synthesis of certain quinoline derivatives catalyzed by silica (B1680970) sodium carbonate (SSC) gave the best results in the absence of a solvent. researchgate.net

Table 3: Effect of Solvent on Quinolinone Synthesis

| Reaction | Optimal Solvent | Observation | Ref. |

| Triflic anhydride-mediated cyclization of N-aryl cinnamides | N,N-dimethyl trifluoroacetamide (DTA) | Most satisfactory results | rsc.org |

| Synthesis of certain quinoline derivatives | Acetonitrile | Superior results compared to protic or nonpolar solvents | smolecule.comscielo.br |

| Silica sodium carbonate (SSC) catalyzed synthesis | Solvent-free | High yield of target product | researchgate.net |

| L-proline catalyzed synthesis of pyrano[3,2-c]quinolin-2,5-diones | Ethanol | Good yields | nih.gov |

Temperature and reaction time are critical parameters that must be carefully controlled to maximize yield and minimize the formation of byproducts. biotage.com In the triflic anhydride-mediated synthesis of quinolin-2(1H)-ones, the optimal temperature was found to be 80 °C. rsc.org For some reactions, performing them under solvent-free conditions at an optimal temperature can significantly improve yields. researchgate.net

Table 4: Optimized Temperature and Reaction Time for Quinolinone Synthesis

| Synthetic Method | Optimal Temperature | Reaction Time | Key Outcome | Ref. |

| Triflic anhydride-mediated cyclization | 80 °C | Not specified | Satisfactory results | rsc.org |

| SSC catalyzed synthesis (solvent-free) | 50 °C | 2-4 hours | High yield | researchgate.net |

| Microwave-assisted synthesis | 160 °C | 5 minutes | Excellent yields, reduced time | smolecule.com |

| Cyclocondensation of substituted amines and diethyl malonate | Not specified | 3-6 hours | High yields (86-96%) | nih.gov |

Recent Developments and Challenges in Synthetic Protocols

Recent advancements in the synthesis of quinolin-2-one derivatives have focused on developing more efficient, sustainable, and atom-economical methods. rsc.org This includes the use of novel catalytic systems, microwave-assisted reactions, and one-pot multicomponent reactions. rsc.orgsmolecule.comresearchgate.net

Despite significant progress, challenges remain. One of the primary challenges is the development of synthetic methods that are regioselective, allowing for the synthesis of multi-substituted quinolines with precise control over the substituent positions. rsc.orgnih.gov Another challenge is the limited availability of certain starting materials, which can complicate some synthetic routes. rsc.org The development of protocols that utilize readily available and inexpensive starting materials is an ongoing area of research. rsc.org Furthermore, there is a continuous effort to develop more environmentally friendly synthetic procedures that minimize waste and avoid the use of hazardous reagents and solvents. rsc.org

Chemical Reactivity and Mechanistic Investigations of 3 Acetylquinolin 2 One Derivatives

Comprehensive Analysis of Reaction Types

The quinolin-2-one scaffold is a versatile structure in organic synthesis, known to possess both electrophilic and nucleophilic centers, allowing for a wide range of chemical transformations. smolecule.com The reactivity is largely influenced by the substituents on the quinoline (B57606) ring. For derivatives such as 3-acetyl-4-hydroxyquinolin-2-ones, the presence of the β,β′-tricarbonyl group provides multiple sites for interaction with various reagents. smolecule.com These derivatives readily undergo electrophilic substitution, nucleophilic substitution, and cycloaddition reactions, leading to a diverse array of heterocyclic systems. smolecule.com

Electrophilic Substitution Reactions

Electrophilic substitution reactions are a cornerstone of aromatic chemistry. For quinolin-2-one and its derivatives, these reactions typically occur on the benzene (B151609) ring portion of the molecule. The specific position of substitution is directed by the existing groups on the ring.

Alkylation (e.g., N1-Alkylation)

While the alkylation of quinolin-2-one derivatives is a well-documented process, specific studies detailing the N1-alkylation of 3-acetyl-3H-quinolin-2-one are scarce. In related compounds like 3-acetyl-4-hydroxyquinolin-2-one, methylation has been shown to occur exclusively at the N1 position rather than at the C4 oxygen, indicating a higher nucleophilicity of the nitrogen atom. smolecule.com For instance, the N-methylation of 3-acetyl-4-hydroxyquinolin-2(1H)-one with methyl iodide in the presence of a base such as sodium hydride or potassium carbonate proceeds efficiently. The alkylation of the parent quinolin-2(1H)-one with agents like 2-bromoacetophenone (B140003) or chloroacetone (B47974) under basic conditions typically yields a mixture of N1- and O2-alkylated products, with the N1-alkylated product being the major isomer.

Halogenation (e.g., Free Radical Bromination, Electrophilic Bromination)

Friedel–Crafts Reactions

The Friedel–Crafts reaction, a fundamental method for attaching substituents to an aromatic ring, faces challenges with heterocyclic compounds like quinoline. The nitrogen atom in the quinoline ring acts as a Lewis base and can neutralize the Lewis acid catalyst required for the reaction, thereby deactivating the ring system towards electrophilic substitution. Consequently, there is no specific information available for Friedel–Crafts reactions performed directly on this compound. Intramolecular Friedel–Crafts acylations have been successfully employed to synthesize fused quinoline systems from suitable precursors.

Formylation

Formylation of quinolin-2-one derivatives is often achieved via the Vilsmeier-Haack reaction, which uses a reagent typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). This reaction introduces a formyl (-CHO) group onto an electron-rich aromatic or heterocyclic ring. While this method is well-established for various quinolines and their derivatives, specific examples and detailed mechanistic investigations for the formylation of this compound are not found in the reviewed literature. The Vilsmeier-Haack reagent is a relatively weak electrophile, and the reaction generally requires activated, electron-rich substrates.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are common for quinoline derivatives, particularly those bearing a leaving group at the C2 or C4 positions. These positions are activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The reaction typically proceeds through an addition-elimination mechanism. However, for this compound itself, which lacks a typical leaving group on the heterocyclic ring, standard nucleophilic aromatic substitution is not a primary reaction pathway. Instead, nucleophilic attack would more likely target the carbonyl carbon of the 3-acetyl group. Studies on related compounds, such as 4-chloro-8-methylquinolin-2(1H)-one, demonstrate the high reactivity of the C4 position towards various nucleophiles, leading to a range of 4-substituted derivatives.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for ring formation, and derivatives of 3-acetylquinolin-2-one are capable of participating in several types of these transformations. These reactions leverage the inherent reactivity of the quinolinone core and its substituents to build fused and spirocyclic systems.

One notable example is the [4+2] cycloaddition , or Diels-Alder reaction. A methodology for synthesizing 3-aroyl/acyl quinolines has been developed using an inverse electron demand Diels-Alder reaction. acs.org This process involves the in situ generation of aza-o-quinone methides which then react with enaminones. The reaction proceeds through a two-stage mechanism: an initial [4+2] cycloaddition followed by an aromatization step to yield the quinoline derivatives in good to excellent yields. acs.org The Diels-Alder reaction is a cornerstone in organic synthesis, known for its ability to rapidly generate molecular complexity by forming two carbon-carbon bonds in a single step. nih.gov

Another significant class of cycloadditions is the [2+2] cycloaddition . Furo[3,2-c]quinolin-4(5H)-one derivatives, which can be synthesized from 4-hydroxyquinolinones, undergo photooxygenation in the presence of a singlet oxygen sensitizer (B1316253) like tetraphenylporphyrin (B126558) (TPP). rsc.orgtcsedsystem.edu This reaction proceeds through a [2+2] cycloaddition mechanism to form a photocleaved product. rsc.orgtcsedsystem.edu Subsequent acid hydrolysis of this product can furnish 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one, demonstrating a synthetic linkage between these cycloaddition reactions and the core 3-acetylquinolin-2-one structure. rsc.org

Reaction Mechanisms

Understanding the mechanistic pathways of key reactions is fundamental to controlling reaction outcomes and designing new synthetic routes.

The synthesis of the quinolin-2-one core itself can be achieved through various mechanistic routes. One efficient method is the intramolecular cyclization of N-aryl cinnamides . This reaction, promoted by triflic anhydride (B1165640), proceeds under mild, metal-free conditions. organic-chemistry.org The proposed mechanism involves the formation of a reactive iminium triflate intermediate, which then undergoes nucleophilic addition and subsequent oxidation to yield the polysubstituted quinolin-2(1H)-one. organic-chemistry.org

Another important transformation is the photooxygenation of furo[3,2-c]quinolin-4(5H)-one derivatives . This process is initiated by a photosensitizer that, upon light absorption, transfers energy to ground-state triplet oxygen to generate highly reactive singlet oxygen. rsc.orgnih.gov The singlet oxygen then reacts with the furoquinolinone, leading to a dioxetane intermediate via a [2+2] cycloaddition. rsc.org This intermediate is unstable and cleaves to form an N-acylanthranilic acid derivative, which upon hydrolysis, can yield the corresponding 3-acetyl-4-hydroxyquinolin-2-one derivative. rsc.org

A pathway for the synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-one involves the cyclization of an ester intermediate derived from 3,1-benzoxazin-4-one . The reaction begins with the nucleophilic addition of the active methylene (B1212753) group of ethyl acetoacetate (B1235776) to the carbonyl of the benzoxazine (B1645224) ring. rsc.org This is followed by an intramolecular cyclization in a basic medium to furnish the target quinolinone. rsc.org

Table 1: Mechanistic Overview of Key Transformations

| Transformation | Key Intermediate(s) | Reagents/Conditions | Final Product Class |

| Intramolecular Cyclization | Iminium triflate | N-aryl cinnamides, Triflic anhydride | Polysubstituted quinolin-2(1H)-ones |

| Photooxygenation | Dioxetane | Furo[3,2-c]quinolin-4(5H)-one, ¹O₂, TPP | Photocleaved quinolinone derivatives |

| Cyclization from Benzoxazinone (B8607429) | Ester Intermediate | 3,1-Benzoxazin-4-one, Ethyl acetoacetate, Base | 3-Acetyl-4-hydroxyquinolin-2(1H)-one |

The Perkow reaction is a classic transformation in organophosphorus chemistry where a trialkyl phosphite (B83602) reacts with a haloketone to produce a dialkyl vinyl phosphate (B84403). wikipedia.org The mechanism involves the initial nucleophilic attack of the phosphite on the carbonyl carbon, forming a zwitterionic intermediate. wikipedia.org This intermediate then rearranges, eliminating a halide ion, and subsequently undergoes dealkylation by the halide to yield the enol phosphate product. wikipedia.org While the Perkow reaction has been applied to the synthesis of novel quinolines, specific details regarding its application to 3-acyloxyquinoline-2,4(1H,3H)-diones are not extensively covered in the surveyed literature. wikipedia.org

Molecular rearrangements are a key feature of the reactivity of 3-acetylquinolin-2-one derivatives. A prominent example is the thermal Beckmann rearrangement of oximes derived from 3-acyl-4-hydroxy-2-quinolones. rsc.org The oxime is formed by reacting the 3-acetyl derivative with hydroxylamine (B1172632). rsc.org The Beckmann rearrangement itself is the acid-catalyzed conversion of this oxime into an amide. wikipedia.org The mechanism proceeds by protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). organic-chemistry.org This is followed by a concerted migration of the group anti-periplanar to the leaving group, which breaks the N-O bond and expels water. organic-chemistry.orgmasterorganicchemistry.com For the quinolinone oximes, heating in a high-boiling solvent causes them to cyclize into isomeric oxazolo[5,4-c]quinolinones. rsc.org

Furthermore, the reaction of 3-acetyl-4-hydroxyquinolin-2(1H)-one with reagents like urea, thiourea, and guanidine (B92328) nitrate (B79036) in refluxing ethanol (B145695) leads to the formation of fused pyrimido[5,4-c]quinolinones. researchgate.net This transformation involves an initial condensation followed by a cyclization and rearrangement process to yield the final heterocyclic system. researchgate.net

Functional Group Interconversions and Derivatization

The acetyl group at the C3 position is a prime site for derivatization, enabling the synthesis of a vast array of related compounds through functional group interconversions.

The carbonyl group of the 3-acetyl moiety readily undergoes condensation reactions with primary amines to form Schiff bases (imines). ekb.eg This reaction is a straightforward method for introducing diverse substituents onto the quinolinone scaffold. For instance, new Schiff bases have been synthesized by condensing 3-acetyl-4-hydroxyquinolin-2(1H)-one with various substituted amino picolines in ethanol. orientjchem.org Similarly, reaction with substituted anilines also yields the corresponding Schiff base derivatives. ekb.eg

In a similar fashion, reaction with hydrazines or hydrazides yields the corresponding hydrazone derivatives . researchgate.netnih.gov The condensation of 3-acetyl-4-hydroxyquinolin-2(1H)-one derivatives with various hydrazines in ethanol or DMF furnishes the hydrazones in good yields. researchgate.net These derivatives are often important intermediates themselves, capable of undergoing further cyclization reactions to form fused heterocyclic systems like pyrazolo[4,3-c]quinolin-4(5H)-ones. researchgate.net

Table 2: Examples of Schiff Base and Hydrazone Formation

| Starting Material | Reagent | Product Type |

| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Substituted Amino Picolines | Schiff Base |

| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | Substituted Hydrazines | Hydrazone |

| 3-Acetyl-4-hydroxyquinolin-2(1H)-one | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid hydrazides | bis-Quinolinone |

Annulation Strategies for Fused Ring Systems

The this compound scaffold serves as a versatile building block for the synthesis of a variety of fused heterocyclic systems. Annulation, the process of building a new ring onto a pre-existing one, has been successfully employed to create complex polycyclic structures with potential applications in medicinal chemistry and materials science.

One notable strategy involves the transformation of 3-acetyl-4-hydroxy-2-quinolinone derivatives into tricyclic aldehydes, which then act as precursors for a range of fused heterocycles. For instance, condensation of these aldehydes with binucleophiles such as o-phenylenediamine, o-aminophenol, and o-aminothiophenol in acetic acid leads to the formation of the corresponding heteroannulated pyrano[3,2-c]quinoline derivatives. Similarly, reaction with 6-aminouracil (B15529) or 6-amino-1,3-dimethyluracil (B104193) yields pyrido[2,3-d]pyrimidines. The use of ethylenediamine (B42938) as the binucleophile results in the formation of a 1,4-diazepinylcarbonylquinolin-2-one derivative. nih.gov

Another effective annulation approach is the Rap–Stöermer reaction, which has been utilized to synthesize furoquinoline derivatives. The reaction of 3-acetyl-4-hydroxy-1-methylquinolin-2-one with α-chlorocarbonyl compounds can afford angular N-methylfuro[3,2-c]quinolinones. In contrast, the reaction of 3-acetyl-6-chloro-4-phenylquinolinone with different α-halocarbonyl compounds can lead to the formation of linear tetrasubstituted furo[2,3-b]quinolines. The efficiency of these reactions can often be enhanced through the use of microwave irradiation, which has been shown to provide higher yields in shorter reaction times compared to conventional heating methods. nih.gov

A more contemporary approach involves dearomative [3+2] annulation reactions. For example, the reaction of quinolines with aminocyclopropanes, catalyzed by ytterbium(III) triflate, can provide access to indolizidine skeletons, a common core in many natural alkaloids. This type of reaction highlights the potential for developing novel and stereoselective methods for constructing complex fused systems from quinolone derivatives.

| Fused Ring System | Reagents/Conditions | Reference |

| Pyrano[3,2-c]quinolines | Tricyclic aldehyde derivative, o-phenylenediamine/o-aminophenol/o-aminothiophenol, AcOH | nih.gov |

| Pyrido[2,3-d]pyrimidines | Tricyclic aldehyde derivative, 6-aminouracil/6-amino-1,3-dimethyluracil, EtOH | nih.gov |

| 1,4-Diazepinylcarbonylquinolin-2-one | Tricyclic aldehyde derivative, ethylenediamine, EtOH | nih.gov |

| N-Methylfuro[3,2-c]quinolinones | 3-Acetyl-4-hydroxy-1-methylquinolin-2-one, α-chlorocarbonyl compounds | nih.gov |

| Furo[2,3-b]quinolines | 3-Acetyl-6-chloro-4-phenylquinolinone, α-halocarbonyl compounds | nih.gov |

Cyanation of Halogenated Derivatives

The introduction of a cyano group into the this compound framework can provide a valuable synthetic handle for further functionalization. While direct cyanation of the quinolinone ring can be challenging, the cyanation of halogenated derivatives offers a viable route to these important nitrile-containing compounds.

Although specific studies on the cyanation of 3-acetyl-4-halo-2-quinolones are not extensively documented, the reactivity of closely related 3-chloroquinoline-2,4-diones provides significant insight into the potential reaction pathways. The outcome of the reaction of 3-chloroquinoline-2,4-diones with cyanide ions is highly dependent on the reaction conditions, particularly the solvent. researchgate.net

In a polar aprotic solvent such as dimethylformamide (DMF), a nucleophilic substitution of the chlorine atom by the cyanide ion is observed, leading to the formation of 3-cyanoquinoline-2,4-diones. However, the yields of these reactions can be significantly influenced by steric hindrance from substituents at the C-3 position. researchgate.net

Conversely, when the reaction is carried out in a protic solvent like methanol (B129727), an addition mechanism is favored. The cyanide ion attacks the carbonyl group at the C-2 position, leading to the formation of an oxirane intermediate, specifically 2-oxo-1a,2,3,7b-tetrahydrooxireno[2,3-c]quinoline-7b-carbonitrile. Subsequent opening of the epoxide ring by methanol results in the formation of 4-hydroxy-3-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile. researchgate.net

Based on these findings, it can be inferred that the cyanation of a hypothetical 3-acetyl-4-chloro-2-quinolone would likely follow similar pathways. The choice of solvent would be crucial in determining whether a direct substitution of the halogen to yield a 3-acetyl-4-cyano-2-quinolone occurs, or if an addition-rearrangement pathway is initiated.

| Reactant | Reagent | Solvent | Major Product | Reference |

| 3-Chloroquinoline-2,4-dione | Cyanide ion | DMF | 3-Cyanoquinoline-2,4-dione | researchgate.net |

| 3-Chloroquinoline-2,4-dione | Cyanide ion | Methanol | 4-Hydroxy-3-methoxy-2-oxo-1,2,3,4-tetrahydroquinoline-4-carbonitrile | researchgate.net |

Role of the β,β′-Tricarbonyl Group in Reactivity

The presence of a β,β′-tricarbonyl system in 3-acetyl-4-hydroxy-2-quinolinone is a defining feature of its chemical reactivity. This unique structural motif, consisting of the C-2 lactam carbonyl, the C-4 enolic hydroxyl (in equilibrium with its keto form), and the 3-acetyl group, imparts a distinct reactivity profile to the molecule, enabling a variety of chemical transformations. nih.gov

The acetyl group, in particular, is often the most reactive of the three carbonyl functionalities. This preferential reactivity is evident in reactions such as the Knoevenagel condensation. The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group, typically catalyzed by a weak base. In the case of 3-acetyl-4-hydroxy-2-quinolinone derivatives, the acetyl group readily undergoes condensation with various active methylene compounds, leading to the formation of α,β-unsaturated products. This reaction is a powerful tool for carbon-carbon bond formation and the synthesis of more complex derivatives. nih.gov

Furthermore, the tricarbonyl system facilitates Michael addition reactions. The α,β-unsaturated ketones formed from Knoevenagel condensation can act as Michael acceptors, undergoing conjugate addition with a wide range of nucleophiles. This tandem Knoevenagel condensation-Michael addition sequence allows for the construction of intricate molecular architectures in a single pot. For example, the reaction of 1-methyl-3-acetyl-4-hydroxyquinolin-2(1H)-one in the presence of triethylamine (B128534) in benzene can lead to the formation of a 2-hydroxy-4,6-dimethyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-5(6H)-one, showcasing an intramolecular Michael addition following an initial intermolecular reaction. researchgate.net

The reactivity of the β,β′-tricarbonyl group is also demonstrated in its reactions with various nitrogen nucleophiles. For instance, treatment of 3-acetyl-4-hydroxyquinolin-2(1H)-one with hydroxylamine hydrochloride, urea, thiourea, or guanidine nitrate can lead to the formation of fused isoxazolo[4,5-c]quinolinone and pyrimido[5,4-c]quinolinone systems, respectively. These reactions highlight the ability of the tricarbonyl moiety to participate in cyclocondensation reactions to generate diverse heterocyclic scaffolds. researchgate.net

| Reaction Type | Key Reactive Site | Product Type | Reference |

| Knoevenagel Condensation | 3-Acetyl group | α,β-Unsaturated ketones | nih.gov |

| Michael Addition | α,β-Unsaturated system (post-Knoevenagel) | 1,5-Dicarbonyl compounds, cyclic ethers | researchgate.net |

| Cyclocondensation | 3-Acetyl and C-4 carbonyl/hydroxyl | Fused heterocycles (isoxazoles, pyrimidines) | researchgate.net |

Advanced Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 3-acetyl-4-hydroxy-quinolin-2(1H)-one, various NMR experiments have been employed to map out its proton and carbon frameworks, and to characterize its nitrogen environment. The observation of single sets of signals in ¹H and ¹³C NMR spectra indicates that if a tautomeric equilibrium exists in the NMR solvent, it is rapid on the NMR timescale, resulting in an averaged spectrum of the most stable form. researchgate.net

Proton NMR (¹H NMR) provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule. In the ¹H NMR spectrum of 3-acetyl-4-hydroxy-quinolin-2(1H)-one, recorded in DMSO-d6, distinct signals corresponding to the acetyl, aromatic, amine (NH), and hydroxyl (OH) protons are observed. nih.gov

The spectrum notably features a signal at 17.04 ppm, which is characteristic of a strongly deshielded proton involved in an intramolecular hydrogen bond, corresponding to the enolic hydroxyl group. nih.gov The signal for the amide proton (NH) appears at 11.53 ppm. nih.gov The aromatic protons on the quinolinone ring appear in the expected region, with their multiplicity and coupling constants providing information about their substitution pattern. nih.gov The methyl protons of the acetyl group appear as a sharp singlet at 2.72 ppm. nih.gov

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Proton Assignment |

|---|---|---|---|

| 17.04 | s (singlet) | - | OH (enolic) |

| 11.53 | s (singlet) | - | NH |

| 7.99 | dd (doublet of doublets) | 8.0, 1.2 | H-5 |

| 7.65 | t (triplet) | - | H-7 |

| 7.30 | d (doublet) | 8.3 | H-8 |

| 7.23 | t (triplet) | - | H-6 |

| 2.72 | s (singlet) | - | COCH₃ |

Data sourced from reference nih.gov.

Carbon-13 NMR (¹³C NMR) is used to determine the number and chemical environment of carbon atoms in a molecule, providing a map of the carbon skeleton. The ¹³C NMR spectrum of 3-acetyl-4-hydroxy-quinolin-2(1H)-one shows distinct resonances for each carbon atom, including the two carbonyl carbons (amide and acetyl), the enolic carbon, and the carbons of the aromatic ring. nih.gov The chemical shifts are indicative of the electronic environment of each carbon; for instance, the carbonyl carbons resonate at low field (high ppm values) due to the deshielding effect of the adjacent oxygen atoms. nih.gov

| Chemical Shift (δ) ppm | Carbon Assignment |

|---|---|

| 204.4 | C-2' (Acetyl C=O) |

| 191.9 | C-1' (Acetyl CH₃) |

| 175.7 | C-4 (Enolic C-OH) |

| 162.2 | C-2 (Amide C=O) |

| 138.8 | C-8a |

| 134.3 | C-7 |

| 125.4 | C-5 |

| 122.0 | C-6 |

| 116.4 | C-8 |

| 115.5 | C-4a |

| 103.4 | C-3 |

Data sourced from reference nih.gov. Note: The original source appears to have a typographical error in assigning 191.9 and 204.4 ppm; typical values would assign the methyl carbon (C-2') around 30 ppm and the acetyl carbonyl (C-1') around 190-200 ppm. The table reflects the data as presented in the source.

Nitrogen-15 NMR (¹⁵N NMR) spectroscopy is a specialized technique used to probe the electronic environment of nitrogen atoms. wikipedia.org Due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, these experiments are less common and more time-consuming than ¹H or ¹³C NMR. wikipedia.org

For unambiguous assignment of ¹H and ¹³C NMR signals, multi-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable.

COSY: A ¹H-¹H COSY experiment would confirm the connectivity between adjacent aromatic protons (e.g., H-5 with H-6, H-6 with H-7, and H-7 with H-8), based on their through-bond scalar couplings.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the aromatic ring and the acetyl methyl group.

HMBC: An HMBC spectrum reveals correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary (non-protonated) carbons, such as the carbonyls (C-2, C-1') and the bridgehead carbons (C-4a, C-8a), by observing their correlations with nearby protons. For instance, the methyl protons (H-2') would show a correlation to the acetyl carbonyl carbon (C-1').

These techniques, while not explicitly detailed for this specific molecule in the available literature, represent the standard methodology for the complete structural elucidation of such heterocyclic compounds. ceon.rs

X-ray Diffraction (XRD) and Crystallography

While NMR provides the structure in solution, X-ray diffraction (XRD) on a single crystal gives the precise atomic arrangement in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single crystal X-ray analysis of 3-acetyl-4-hydroxy-quinolin-2(1H)-one confirms the structural details inferred from NMR and provides further insights into its solid-state conformation. rsc.org The analysis reveals that the non-hydrogen atoms of the molecule are essentially coplanar. rsc.org

A key feature identified by crystallography is a strong intramolecular hydrogen bond between the hydroxyl group's hydrogen and the acetyl group's carbonyl oxygen (O–H⋯O=C). rsc.org This interaction is responsible for the planarity of the molecule and the significant downfield chemical shift of the hydroxyl proton observed in the ¹H NMR spectrum. nih.govrsc.org The bond lengths within the molecule, such as the C=O and C=C bonds, provide evidence for electron delocalization within the enol and ring systems. rsc.org

| Crystallographic Parameter | Observation |

|---|---|

| Molecular Geometry | Non-hydrogen atoms are located in a single plane with an accuracy of 0.02 Å. |

| Intramolecular Hydrogen Bond | Present between O(3)–H(3O)⋯O(2) (hydroxyl and acetyl oxygen). |

| H⋯O Distance | 1.41 Å |

| O–H⋯O Angle | 157° |

| Key Bond Lengths | O(2)–C(10): 1.255(2) Å; C(7)–C(8): 1.393(2) Å. |

Data sourced from reference rsc.org.

Analysis of Molecular Conformation and Intramolecular Hydrogen Bonding

The three-dimensional arrangement of atoms in 3-acetyl-3H-quinolin-2-one, its molecular conformation, is critical to its properties and interactions. The structure consists of a planar quinolin-2-one bicyclic system and a relatively flexible acetyl group attached at the C3 position. The orientation of this acetyl group with respect to the quinolinone ring is a key conformational feature.

A significant aspect of the conformation of this compound is the potential for the formation of an intramolecular hydrogen bond (IMHB). An IMHB can form between the hydrogen atom of the amide group (N1-H) and the oxygen atom of the acetyl carbonyl group (C=O). unito.itnih.gov This interaction can create a pseudo-six-membered ring, which significantly stabilizes the conformation and enhances the planarity of the molecule. nih.gov The formation of such a bond restricts the rotational freedom of the acetyl group, locking it into a specific orientation. chemrxiv.org This conformational rigidity can be investigated using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. chemrxiv.orgiucr.org The presence of an IMHB often leads to a more planar molecular structure, which can influence crystal packing and intermolecular interactions. nih.gov

Electron Density Redistribution Analysis

Electron density redistribution analysis, often performed using computational methods like Density Functional Theory (DFT), provides insight into the electronic structure of a molecule. researchgate.net In this compound, the distribution of electrons is heavily influenced by the presence of electronegative oxygen and nitrogen atoms and the delocalized π-system of the aromatic ring.

The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies is a key component of this analysis. researchgate.net For this compound, the HOMO is typically localized on the electron-rich quinolinone ring system, while the LUMO may be distributed over the acetyl group and the N-C=O part of the ring, indicating these are the primary sites for electrophilic and nucleophilic attack, respectively. The energy gap between the HOMO and LUMO provides information about the molecule's chemical reactivity and kinetic stability.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands corresponding to its distinct functional groups.

The key vibrational frequencies for this compound are detailed in the table below. The presence of two carbonyl groups—one ketone and one amide (lactam)—is a distinguishing feature. The amide C=O stretch typically appears at a lower wavenumber than a standard ketone due to resonance with the nitrogen lone pair. Conjugation with the aromatic ring can also shift carbonyl absorption to lower frequencies. libretexts.org The N-H stretching vibration is expected to be a broad band, characteristic of hydrogen-bonded groups. libretexts.orglibretexts.org Aromatic C-H stretches appear at wavenumbers above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl group appear just below 3000 cm⁻¹. vscht.czlibretexts.org

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| 3200–3000 (broad) | N-H Stretch | Amide (Lactam) |

| 3100–3000 | C-H Stretch | Aromatic |

| 3000–2850 | C-H Stretch | Alkyl (Methyl) |

| ~1715 | C=O Stretch | Ketone (Acetyl) |

| ~1660 | C=O Stretch | Amide (Lactam) |

| 1600–1450 | C=C Stretch | Aromatic Ring |

| 1470–1450 | C-H Bend | Alkyl (Methyl) |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique for determining the precise elemental composition of a compound. nih.gov Unlike nominal mass spectrometry, which provides integer masses, HRMS can measure the mass-to-charge ratio (m/z) of an ion to several decimal places. enovatia.com This high accuracy allows for the calculation of a unique elemental formula.

The molecular formula for this compound is C₁₁H₉NO₂. Using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O), its exact mass can be calculated.

Calculated Monoisotopic Mass: 187.06333 Da nih.gov

An HRMS instrument can measure this value with an accuracy typically within 5 parts per million (ppm). enovatia.comyoutube.com This level of precision makes it possible to distinguish C₁₁H₉NO₂ from other combinations of atoms that might have the same nominal mass of 187, thereby confirming the molecular formula with high confidence. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules without causing significant fragmentation. uliege.be In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, creating charged droplets from which solvent evaporates to yield gas-phase ions. uliege.be

For this compound, ESI-MS in positive ion mode would be expected to primarily generate the protonated molecular ion, [M+H]⁺, with an m/z of approximately 188.0706. nih.gov Depending on the solvent and conditions, adducts with other cations, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), might also be observed. The key advantage of ESI is its ability to transfer the intact molecule into the gas phase, providing a clear determination of the molecular weight. uliege.benih.gov

Fragmentation analysis, often achieved using harder ionization methods like Electron Ionization (EI) or through tandem mass spectrometry (MS/MS) experiments, provides structural information by breaking the molecule into smaller, characteristic pieces. chemguide.co.uk The fragmentation pattern of this compound can be predicted based on the stability of the resulting ions and neutral losses.

The molecular ion (M⁺˙) would have an m/z of 187. Key fragmentation pathways would likely involve the acetyl substituent, as the C-C bond between it and the quinolinone ring is a potential cleavage site.

Two primary fragmentation pathways are anticipated:

Loss of a methyl radical (•CH₃): Cleavage of the C-C bond within the acetyl group would result in the loss of a methyl radical (mass 15), leading to a stable acylium ion at m/z 172. libretexts.org

Loss of an acetyl radical (•CH₃CO): Cleavage of the bond connecting the acetyl group to the quinolinone ring would result in the loss of an acetyl radical (mass 43), producing a prominent peak at m/z 144. whitman.edu This fragment ion is often particularly stable.

Further fragmentation of the quinolinone ring system itself can also occur, typically through the loss of carbon monoxide (CO), but the initial losses associated with the acetyl group are generally the most diagnostic for confirming the structure. libretexts.org

| m/z | Proposed Fragment | Neutral Loss |

|---|---|---|

| 187 | [C₁₁H₉NO₂]⁺˙ (Molecular Ion) | - |

| 172 | [M - CH₃]⁺ | •CH₃ (15 Da) |

| 144 | [M - CH₃CO]⁺ | •CH₃CO (43 Da) |

Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS)

In a typical mass spectrum of 3-acetyl-2(1H)-quinolinone, the molecular ion peak [M]+ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 187.19 g/mol . The fragmentation pattern is dictated by the stability of the resulting fragment ions. Key fragmentation pathways for this molecule would likely involve the acetyl group and the quinolinone core.

A primary fragmentation event would be the loss of the acetyl group as a ketene (B1206846) radical (•CH2CO) or a methyl radical (•CH3), followed by the loss of carbon monoxide (CO). The loss of the methyl radical from the molecular ion would result in a fragment ion at m/z 172. Subsequent loss of a carbon monoxide molecule from this fragment would yield an ion at m/z 144. Another prominent fragmentation would be the cleavage of the C-C bond between the acetyl group and the quinolinone ring, leading to the formation of an acylium ion [CH3CO]+ at m/z 43, which is a characteristic fragment for acetyl-containing compounds. The quinolinone fragment would likely undergo further fragmentation, such as the loss of CO to give a stable aromatic cation.

The expected fragmentation data based on these pathways is summarized in the table below.

| Fragment Ion | Proposed Structure | m/z (expected) |

| [M]+ | C11H9NO2+ | 187 |

| [M - CH3]+ | C10H6NO2+ | 172 |

| [M - CO]+ | C10H9N+ | 159 |

| [M - CH3CO]+ | C9H6NO+ | 144 |

| [CH3CO]+ | C2H3O+ | 43 |

This table represents predicted fragmentation patterns and m/z values based on the chemical structure of 3-acetyl-2(1H)-quinolinone and general principles of mass spectrometry.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. For this compound, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the conjugated quinolinone ring system and the acetyl carbonyl group.

The quinolin-2-one core is a bicyclic aromatic system containing both a benzene (B151609) ring and a pyridinone ring. This extended conjugation results in multiple absorption bands in the UV region. The introduction of an acetyl group at the 3-position further influences the electronic structure and, consequently, the absorption spectrum. The acetyl group acts as a chromophore and an auxochrome, potentially causing a bathochromic (red) shift or a hyperchromic effect on the absorption bands of the parent quinolinone scaffold.

The π → π* transitions in the quinolinone ring are expected to give rise to strong absorption bands, typically in the range of 250-350 nm. These transitions involve the excitation of electrons from the bonding π orbitals of the aromatic system to the antibonding π* orbitals. The n → π* transition, involving the non-bonding electrons of the carbonyl oxygen in the acetyl group, is expected to appear as a weaker absorption band at a longer wavelength, often overlapping with the π → π* bands.

While a specific, experimentally determined UV-Vis spectrum for this compound is not detailed in the available literature, data for similar substituted quinolinone derivatives can provide an estimation of the expected absorption maxima. For instance, various 2,4-disubstituted quinoline (B57606) derivatives exhibit absorption maxima in the range of 250-400 nm. researchgate.net The exact positions and intensities of these bands are sensitive to the solvent polarity, as different solvents can stabilize the ground and excited states to varying degrees.

The anticipated electronic transitions and their approximate absorption regions for this compound are presented in the table below.

| Electronic Transition | Chromophore | Expected λmax (nm) |

| π → π | Quinolinone ring | ~250-300 |

| π → π | Quinolinone ring (conjugated system) | ~300-350 |

| n → π* | Acetyl carbonyl group | ~350-400 (weak) |

This table provides an estimation of the electronic transitions and absorption maxima for this compound based on the spectroscopic properties of related quinolinone compounds.

Computational Chemistry and Theoretical Studies of 3 Acetylquinolin 2 One Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the properties of quinolin-2-one derivatives. This method is instrumental in predicting molecular structure, stability, and reactivity.

Geometry Optimization and Energy Minimization

In the computational analysis of quinolinone derivatives, geometry optimization is a critical first step performed to locate the most stable three-dimensional arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. For related compounds, this process is often carried out using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p). This level of theory has been shown to provide reliable geometric parameters (bond lengths and angles) that are in good agreement with experimental data where available. The optimization process ensures that the calculated properties are representative of the molecule in its most stable conformation.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a key component of computational studies on quinolin-2-one derivatives, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and distributions of these orbitals are crucial for predicting the reactivity and kinetic stability of a molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's chemical reactivity. A smaller energy gap suggests that the molecule is more easily excitable and therefore more reactive. For a series of novel 1,2,3-triazole-substituted quinolin-2-one derivatives, DFT calculations have been used to determine these energies. A lower HOMO-LUMO gap in these compounds points to higher chemical reactivity and lower kinetic stability.

The Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that can be derived from the energies of the frontier molecular orbitals. IP, the energy required to remove an electron, is related to the HOMO energy (IP ≈ -EHOMO). EA, the energy released when an electron is added, is related to the LUMO energy (EA ≈ -ELUMO). These values are critical for understanding the electron-donating and electron-accepting capabilities of the molecule, respectively.

Fukui Function and Local Reactivity Descriptors

To pinpoint the most reactive sites within a molecule, Fukui functions and other local reactivity descriptors are calculated. These descriptors help in predicting where a molecule will be attacked by electrophiles, nucleophiles, or radicals. By analyzing the Fukui functions, researchers can quantitatively assess the reactivity of individual atoms in the quinolin-2-one scaffold, providing a more detailed picture of its chemical behavior than what can be inferred from the frontier orbitals alone.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals (MOs) of a wavefunction into localized orbitals corresponding to the familiar Lewis structure elements, such as bonds, lone pairs, and core orbitals uni-muenchen.dewikipedia.org. This approach provides a quantitative description of bonding interactions and charge transfer within a molecule arabjchem.orgwisc.edu. The analysis focuses on donor-acceptor interactions, where electron density is transferred from a filled (donor) NBO to an empty (acceptor) NBO uni-muenchen.dewisc.edu.

The energetic significance of these interactions is evaluated using second-order perturbation theory. The stabilization energy, E(2), associated with an interaction between a donor NBO (i) and an acceptor NBO (j) is calculated, with larger E(2) values indicating a more significant delocalization or hyperconjugative interaction wisc.edu. For a molecule like 3-acetyl-3H-quinolin-2-one, key interactions would involve the delocalization of lone pair (LP) electrons from oxygen and nitrogen atoms into the antibonding (π* or σ*) orbitals of adjacent bonds.

Table 1: Hypothetical Second-Order Perturbation Theory Analysis of Donor-Acceptor Interactions for this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (O1) of C=O (acetyl) | π* (C-C) of quinolinone ring | 25.8 | π-conjugation |

| LP (O2) of C=O (ring) | π* (C-C) of quinolinone ring | 22.1 | π-conjugation |

| LP (N1) | π* (C=O) of ring | 45.3 | n → π |

| π (C=C) of benzene (B151609) ring | π (C=C) of pyridine (B92270) ring | 18.5 | π-conjugation |

Note: Data are hypothetical and for illustrative purposes.

Molecular Electrostatic Potential (MEP) and Electrostatic Potential (ESP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and to predict its reactivity towards electrophilic and nucleophilic reagents nih.govresearchgate.netnih.gov. The MEP surface is plotted onto the molecule's electron density surface, with different colors representing varying electrostatic potential values wolfram.comresearchgate.net.

Typically, regions of negative electrostatic potential, shown in red and yellow, are electron-rich and susceptible to electrophilic attack arabjchem.orgresearchgate.net. Conversely, regions of positive electrostatic potential, colored blue, are electron-deficient and indicate sites for nucleophilic attack arabjchem.org. Green areas represent regions of neutral potential.

For this compound, the MEP surface would show significant negative potential around the two carbonyl oxygen atoms (from both the acetyl group and the quinolinone ring), making them primary sites for interaction with electrophiles or for hydrogen bonding. The area around the N-H proton would exhibit a positive potential, indicating its acidic character. The aromatic benzene ring would show a mixed potential, with the π-electron cloud being a region of generally negative potential above and below the plane of the ring.

Global Reactivity Descriptors (e.g., Hardness, Softness, Electrophilicity, Electronegativity)

Global reactivity descriptors, derived from Density Functional Theory (DFT), provide quantitative measures of a molecule's stability and reactivity ekb.egnih.gov. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO) arabjchem.orgresearchgate.net.

Electronegativity (χ) : Measures the ability of a molecule to attract electrons researchgate.net. It is calculated as χ = -(EHOMO + ELUMO)/2.

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution researchgate.netmdpi.com. It is calculated as η = (ELUMO - EHOMO)/2. Molecules with a large HOMO-LUMO gap are considered "hard" and less reactive, while those with a small gap are "soft" and more reactive.

Global Softness (S) : The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability ekb.eg.

Electrophilicity Index (ω) : Measures the energy stabilization when the system acquires additional electronic charge from the environment arabjchem.org. It is calculated as ω = μ²/2η = χ²/2η, where μ is the electronic chemical potential (μ ≈ -χ).

These descriptors are crucial for comparing the reactivity of different quinolinone derivatives. For instance, introducing electron-withdrawing or electron-donating substituents can significantly alter the HOMO and LUMO energies, thereby modifying the molecule's hardness and electrophilicity ekb.egrsc.org.

Table 2: Hypothetical Global Reactivity Descriptors for this compound

| Parameter | Symbol | Value (eV) |

| HOMO Energy | EHOMO | -6.54 |

| LUMO Energy | ELUMO | -2.18 |

| Energy Gap | ΔE | 4.36 |

| Electronegativity | χ | 4.36 |

| Chemical Hardness | η | 2.18 |

| Global Softness | S | 0.459 |

| Electrophilicity Index | ω | 4.36 |

Note: Data are hypothetical and calculated from hypothetical HOMO/LUMO energies for illustrative purposes.

Time-Dependent Density Functional Theory (TD-DFT) for Excited States and Spectral Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for studying the electronic excited states of molecules wikipedia.orgq-chem.com. It is an extension of ground-state DFT that allows for the calculation of excitation energies, which correspond to the absorption maxima (λmax) in UV-visible spectroscopy rsc.orgwikipedia.orgsissa.it. TD-DFT provides insights into the nature of electronic transitions, such as π → π* or n → π*, by analyzing the molecular orbitals involved in each excitation rsc.org.

The accuracy of TD-DFT predictions can depend on the choice of the functional and basis set nih.gov. This method is widely used to interpret experimental spectra and to understand how structural modifications influence the photophysical properties of compounds rsc.orgrsc.org. For this compound, TD-DFT calculations could predict the main absorption bands in its UV-Vis spectrum, attributing them to specific electronic transitions within the conjugated quinolinone system.

Table 3: Hypothetical TD-DFT Predicted Electronic Transitions for this compound

| State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| S1 | 3.45 | 359 | 0.215 | HOMO → LUMO | π → π |

| S2 | 3.88 | 320 | 0.089 | HOMO-1 → LUMO | π → π |

| S3 | 4.25 | 292 | 0.015 | HOMO-2 → LUMO | n → π* |

Note: Data are hypothetical and for illustrative purposes.

Thermodynamic Parameters and Stability Assessment

Quantum chemical calculations can be used to predict various thermodynamic parameters of a molecule, such as the standard enthalpy (H°), entropy (S°), and Gibbs free energy (G°). These calculations are typically performed by including vibrational frequency analysis, which provides the necessary components for the thermal corrections to the electronic energy.

Assessing these parameters is crucial for understanding the stability of different isomers or conformers of a molecule and for predicting the spontaneity of chemical reactions. For this compound, theoretical calculations can confirm the stability of its structure and provide data that can be compared with experimental thermochemical measurements.

Table 4: Hypothetical Calculated Thermodynamic Parameters for this compound at 298.15 K

| Parameter | Symbol | Value |

| Zero-point vibrational energy | ZPE | 125.6 kcal/mol |

| Enthalpy | H° | -245873.1 kcal/mol |

| Gibbs Free Energy | G° | -245915.4 kcal/mol |

| Entropy | S° | 141.5 cal/mol·K |

Note: Data are hypothetical and for illustrative purposes.

Acidity Constant (pKa) Predictions

The acidity constant (pKa) is a fundamental property that describes the tendency of a molecule to donate a proton in a solution. Computational methods can provide reliable predictions of pKa values by calculating the Gibbs free energy change (ΔG) for the deprotonation reaction in a solvent researchgate.net. This is often done using an implicit solvent model.

For this compound, the most acidic proton is expected to be the one attached to the nitrogen atom in the quinolinone ring, due to the resonance stabilization of the resulting conjugate base. Predicting the pKa is essential for understanding the molecule's ionization state at different physiological pH values, which in turn influences its solubility, membrane permeability, and receptor-binding interactions. Various computational protocols exist, often requiring correlation with experimental pKa values of a training set of similar molecules to achieve high accuracy researchgate.netpeerj.com. Based on similar quinazoline (B50416) structures, a QM-based protocol could be developed to yield precise pKa values researchgate.net.

Solvent Effects on Molecular Properties using Continuum Models

Molecular properties are often significantly influenced by the surrounding solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used in computational chemistry to account for these effects nih.gov. In these models, the solvent is treated as a continuous dielectric medium rather than as individual molecules. The solute is placed in a cavity within this medium, and the electrostatic interactions between the solute and the polarized continuum are calculated.

Using a continuum model allows for the computation of properties like UV-Vis spectra, molecular orbital energies, and reactivity descriptors in various solvents nih.govnih.gov. This is crucial for comparing theoretical predictions with experimental data, which are almost always obtained in solution. For this compound, calculations in different solvents would show shifts in its absorption spectra (solvatochromism) and changes in its reactivity profile, providing a more realistic theoretical description of its behavior.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to a protein receptor.

Molecular docking studies have been instrumental in predicting the binding affinities of quinoline (B57606) derivatives, including those structurally related to this compound, to various biological targets. The binding affinity, often expressed in terms of kcal/mol, indicates the strength of the interaction between the ligand and the protein. A lower binding energy value typically corresponds to a higher binding affinity.

For instance, in a study involving 2,4-disubstituted quinoline derivatives as potential anti-tubercular agents targeting the Mycobacterium tuberculosis receptor LipB, the predicted binding affinities ranged from -3.2 to -18.5 kcal/mol dergipark.org.tr. Notably, two of the derivatives exhibited binding affinities of -15.4 and -18.5 kcal/mol, which were stronger than that of the standard drug isoniazid (-14.6 kcal/mol) dergipark.org.tr. Another study on 2H-thiopyrano[2,3-b]quinoline derivatives targeting the anticancer protein CB1a reported binding affinities ranging from -5.3 to -6.1 Kcal/mol nih.gov.

These studies highlight the utility of molecular docking in identifying potent inhibitors from a series of related compounds by comparing their predicted binding affinities. The specific binding affinity of this compound would depend on the specific protein target being investigated.

Table 1: Predicted Binding Affinities of Selected Quinoline Derivatives

| Compound Class | Target Protein | Binding Affinity Range (kcal/mol) | Reference |

|---|---|---|---|

| 2,4-disubstituted quinolines | Mycobacterium tuberculosis LipB | -3.2 to -18.5 | dergipark.org.tr |

| 2H-thiopyrano[2,3-b]quinolines | CB1a | -5.3 to -6.1 | nih.gov |

Beyond predicting binding affinities, molecular docking elucidates the specific interactions between a ligand and the amino acid residues within the binding site of a protein. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking, which are crucial for the stability of the ligand-protein complex.

For example, docking studies of triazole-quinoline derivatives with human acetylcholinesterase (hAChE) revealed that these compounds can act as dual binding site inhibitors mdpi.com. The quinoline ring of one derivative was observed to form a π-π stacking interaction with the tryptophan residue TRP86 in the catalytic site, while other parts of the molecule interacted with residues in the peripheral anionic site mdpi.com. Similarly, in the case of quinazolinone derivatives targeting the NF-κB receptor, two distinct binding sites were identified, with interactions being facilitated by hydrogen bonding, hydrophobic interactions, and π–π stacking with key amino acid residues such as Arg54, Cys59, and Lys144 nih.gov.

The binding mode of this compound would be dictated by its unique structural features, including the acetyl group and the quinolinone core, which would determine its specific interactions within the active site of a target protein. The acetyl group, for instance, could act as a hydrogen bond acceptor, while the quinolinone ring system could engage in π-π stacking interactions with aromatic amino acid residues.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic behavior of a ligand-protein complex over time. These simulations can be used to assess the stability of the docked pose and to observe conformational changes in both the ligand and the protein upon binding.

In a study on quinoline-3-carboxamide derivatives as inhibitors of ATM kinase, 100-nanosecond MD simulations were performed on the docked complexes mdpi.com. The simulations confirmed the stability of the protein's secondary structure and the protein-ligand interactions throughout the simulation period mdpi.com. Analysis of the root-mean-square deviation (RMSD) of the protein and ligand can indicate the stability of the complex.

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (excluding clinical data)

In silico ADME prediction is a crucial step in early-stage drug discovery that helps to assess the drug-like properties of a compound. These computational models predict various pharmacokinetic parameters, helping to identify candidates with favorable ADME profiles before they are synthesized and tested in vitro or in vivo.

Several studies have utilized in silico tools to predict the ADME properties of quinoline derivatives. For instance, the ADME properties of quinoline-3-carboxamides were predicted using the QikProp tool in Maestro mdpi.com. Another study on 2-acetyl quinoline analogues also involved ADME analysis niscpr.res.in. These predictions typically evaluate parameters such as lipophilicity (logP), aqueous solubility (logS), oral absorption, and potential for metabolism by cytochrome P450 enzymes.

For this compound, in silico ADME predictions would provide an initial assessment of its potential as a drug candidate. Favorable properties would include good oral bioavailability, appropriate solubility, and a low likelihood of metabolic liabilities.

Table 2: Commonly Predicted In Silico ADME Parameters

| Parameter | Description | Importance |

|---|---|---|

| LogP | Octanol-water partition coefficient | Indicates lipophilicity, which affects absorption and distribution. |

| LogS | Aqueous solubility | Crucial for dissolution and absorption. |

| Human Oral Absorption | Percentage of drug absorbed after oral administration | A key determinant of oral bioavailability. |

| CYP450 Inhibition | Potential to inhibit major drug-metabolizing enzymes | Predicts potential for drug-drug interactions. |